molecular formula C20H21N5O2S B2990460 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide CAS No. 886962-66-9

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2990460
CAS RN: 886962-66-9
M. Wt: 395.48
InChI Key: ARDWFHVGWCYIDJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including an amino group, a benzyl group, a triazine ring, a sulfanyl group, and a dimethylphenyl group. These groups are common in many pharmaceuticals and biologically active compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, the benzyl group might undergo electrophilic aromatic substitution, and the sulfanyl group might be involved in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents, and the aromatic rings might contribute to its stability .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones, which are related to the queried compound, involves cyclic transformations of 1,3,4-oxadiazol-2(3H)-one derivatives. This synthesis pathway is notable for providing triazine derivatives, a process that highlights the chemical versatility and potential applications of these compounds in various research domains (Chau et al., 1997).

  • Another study focused on the synthesis of a 2-methyl-4-sulfanilamido-s-triazine derivative, demonstrating the complexities and unexpected outcomes often encountered in synthetic organic chemistry. This work underscores the challenges and opportunities in designing molecules with specific functional groups for targeted applications (Kametani et al., 1972).

Biological Screening and Applications

  • A study on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide highlighted their potential as antibacterial, antifungal, and anthelmintic agents. This research illustrates the broad spectrum of biological activities that can be explored with derivatives of complex triazine compounds, potentially including the queried compound (Khan et al., 2019).

  • Novel triazinone derivatives have been prepared and evaluated for their larvicidal and antimicrobial activities, showcasing the potential utility of these compounds in addressing public health challenges related to infectious diseases and pest control (Kumara et al., 2015).

Advanced Materials and Diagnostic Applications

  • The development of [11C]R116301 as a positron emission tomography (PET) ligand for central neurokinin(1) (NK1) receptors demonstrates the application of complex acetamide derivatives in the field of diagnostic imaging. This research provides a basis for the potential use of related compounds in medical diagnostics and therapeutic monitoring (Mey et al., 2005).

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. If it shows promising activity in initial tests, it could be developed into a new drug .

properties

IUPAC Name

2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-13-8-9-16(14(2)10-13)22-18(26)12-28-20-24-23-17(19(27)25(20)21)11-15-6-4-3-5-7-15/h3-10H,11-12,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDWFHVGWCYIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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